molecular formula C22H26ClN3O3S B11455184 Propan-2-yl 2-(butylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Propan-2-yl 2-(butylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11455184
M. Wt: 448.0 g/mol
InChI Key: ACHMVQJBMHDDAJ-UHFFFAOYSA-N
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Description

Propan-2-yl 2-(butylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-(butylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorophenyl Group: This is achieved through a substitution reaction using a chlorophenyl reagent.

    Addition of the Butylsulfanyl Group: This step involves the use of a butylsulfanyl reagent under specific conditions to introduce the butylsulfanyl group.

    Esterification: The final step involves the esterification of the carboxylate group with propan-2-ol.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-(butylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Propan-2-yl 2-(butylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: Investigation of its effects on cellular processes and pathways.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-(butylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 2-(butylsulfanyl)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
  • Propan-2-yl 2-(butylsulfanyl)-5-(4-bromophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Uniqueness

The uniqueness of Propan-2-yl 2-(butylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H26ClN3O3S

Molecular Weight

448.0 g/mol

IUPAC Name

propan-2-yl 2-butylsulfanyl-5-(4-chlorophenyl)-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H26ClN3O3S/c1-5-6-11-30-22-25-19-18(20(27)26-22)17(14-7-9-15(23)10-8-14)16(13(4)24-19)21(28)29-12(2)3/h7-10,12,17H,5-6,11H2,1-4H3,(H2,24,25,26,27)

InChI Key

ACHMVQJBMHDDAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC(C)C)C3=CC=C(C=C3)Cl)C(=O)N1

Origin of Product

United States

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